4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide
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Overview
Description
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with acetyl chloride and aminoguanidine hydrochloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-1-carboximidamide
- 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides
Uniqueness
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
732205-98-0 |
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Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-acetyl-3-methylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C7H10N4O/c1-4-6(5(2)12)3-11(10-4)7(8)9/h3H,1-2H3,(H3,8,9) |
InChI Key |
IQMADGZMIYYUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C(=N)N |
Origin of Product |
United States |
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